Nefopam

Description

Nefopam is under investigation for the prevention of Cholecystitis and Post Anaesthetic Shivering. This compound has been investigated for the prevention of Kidney Transplantation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever and has 2 investigational indications.

Non-narcotic analgesic chemically similar to ORPHENADRINE. Its mechanism of action is unclear. It is used for the relief of acute and chronic pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p26)

See also: this compound Hydrochloride (active moiety of).

Properties

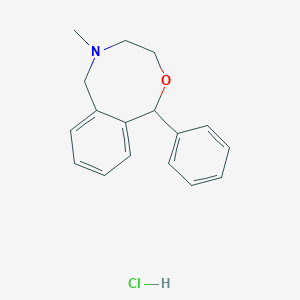

IUPAC Name |

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23327-57-3 (hydrochloride) | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048535 | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-70-0, 23327-57-3 | |

| Record name | Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nefopam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nefopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Non-Opioid Alternative: A Technical Guide to the Dual Analgesic Mechanisms of Nefopam

Executive Summary

Nefopam (Acupan) occupies a unique pharmacological niche as a non-opioid, non-NSAID, centrally acting analgesic.[1][2] Unlike simple cyclooxygenase inhibitors or mu-opioid receptor agonists, this compound functions through a dual mechanism of action :

-

Supraspinal/Spinal: Enhancement of descending inhibitory pathways via inhibition of monoamine reuptake (Serotonin/Norepinephrine).[1]

-

Cellular/Synaptic: Direct modulation of voltage-gated sodium (VGSC) and calcium (VGCC) channels, leading to reduced glutamatergic excitotoxicity.[1]

This technical guide provides researchers with the experimental frameworks necessary to interrogate these pathways, offering validated protocols for synaptosomal uptake assays and electrophysiological characterization.

Part 1: The Pharmacological Foundation

This compound is a benzoxazocine derivative.[3][4] Its structural distinctness from traditional analgesics allows it to bypass the respiratory depression associated with opioids and the coagulopathy risks of NSAIDs.

The Dual Pathway Visualization

The following diagram illustrates the simultaneous action of this compound on presynaptic ion channels (reducing excitation) and synaptic cleft transporters (enhancing inhibition).

Figure 1: The dual mechanism of this compound: simultaneous enhancement of monoaminergic tone and suppression of glutamatergic firing.

Part 2: Investigating Mechanism I – Monoamine Reuptake

This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] However, its analgesic efficacy is primarily linked to the spinal accumulation of Serotonin (5-HT) and Norepinephrine (NE) , which activates descending inhibitory pain pathways.[1]

Quantitative Profile

Table 1 summarizes the affinity profile. Note that this compound's IC50 for uptake inhibition is distinct from tricyclic antidepressants.[1]

| Target | Activity Type | Experimental IC50/Ki (Approx) | Significance |

| 5-HT Uptake | Inhibition | ~290 - 550 nM | Enhances serotonergic descending inhibition.[1][5] |

| NE Uptake | Inhibition | ~550 nM | Enhances noradrenergic descending inhibition.[1] |

| DA Uptake | Inhibition | Higher IC50 (Less potent) | Minor contribution to analgesia; potential role in side effects.[1][6][7] |

Protocol 1: Synaptosomal Uptake Assay

To validate this mechanism, researchers must isolate nerve terminals (synaptosomes) that retain functional transport machinery.[1]

Objective: Determine the IC50 of this compound on [3H]-5-HT uptake.

Materials:

-

Tissue: Rat cerebral cortex (rich in serotonergic terminals).[1]

-

Ligand: [3H]-Serotonin (Specific Activity ~20-30 Ci/mmol).[1]

-

Buffer: Krebs-Ringer HEPES (KRH) buffer, oxygenated.[1]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Isolation (P2 Fraction):

-

Centrifuge homogenate at 1,000 x g for 10 min (4°C) to remove nuclei/debris.

-

Collect supernatant (S1) and centrifuge at 17,000 x g for 20 min.

-

Resuspend the resulting pellet (P2 - crude synaptosomes) in KRH buffer.

-

-

Incubation:

-

Aliquot synaptosomes into tubes containing varying concentrations of this compound (10 nM – 100 µM).

-

Pre-incubate for 10 min at 37°C.

-

Add [3H]-5-HT (final conc. 10 nM) and incubate for exactly 5 minutes.

-

Control: Run parallel tubes at 4°C (active transport is temperature-dependent; 4°C represents non-specific binding).

-

-

Termination & Counting:

Validation Criteria: The specific uptake (37°C counts minus 4°C counts) should be inhibited by this compound in a dose-dependent manner.

Part 3: Investigating Mechanism II – Ion Channel Modulation

The "second arm" of this compound’s analgesia involves the inhibition of Voltage-Gated Sodium Channels (VGSCs) and Voltage-Gated Calcium Channels (VGCCs) . This presynaptic blockade reduces the release of excitatory neurotransmitters like glutamate.[4][5][8]

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol focuses on isolating Sodium Currents (INa) in Dorsal Root Ganglion (DRG) neurons, which are the primary afferent nociceptors.[1]

Objective: Measure the tonic and phasic block of VGSCs by this compound.

Experimental Setup Visualization:

Figure 2: Workflow for whole-cell patch-clamp recording of DRG neurons.

Methodology:

-

Cell Isolation:

-

Solutions (Critical for Isolation):

-

External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose.[1] (TTX-free to measure total Na+ current, or include TTX to isolate TTX-resistant currents).

-

Internal (Pipette) Solution:CsF-based . 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.[1]

-

Causality: Cesium (Cs+) blocks Potassium (K+) channels from the inside, ensuring the recorded current is purely Sodium-based.[1] Fluoride (F-) helps stabilize high-voltage activated currents.[1]

-

-

Recording Protocol:

-

Voltage Clamp Mode: Hold membrane potential at -80 mV.

-

Stimulation: Apply depolarizing pulses to 0 mV for 20 ms every 2 seconds.

-

Drug Application: Perfusion of this compound (10 – 100 µM).[1]

-

-

Data Analysis:

-

Measure peak current amplitude before and after this compound.[1]

-

Shift Analysis: Construct conductance-voltage (G-V) curves.[1] this compound typically causes a hyperpolarizing shift in the steady-state inactivation curve, meaning it stabilizes the channel in its inactivated state (similar to local anesthetics).

-

Part 4: Translational Validation & Safety

While in vitro data confirms the mechanism, in vivo validation is required for drug development.

-

Behavioral Model: Chronic Constriction Injury (CCI) of the sciatic nerve.[1]

-

Antagonist Studies: To prove the monoaminergic component in vivo, the analgesic effect of this compound should be partially reversed by:

Clinical Relevance: The dual mechanism makes this compound particularly effective for neuropathic pain (where ion channel upregulation occurs) and post-operative shivering (mediated by monoaminergic thermoregulatory centers).[1]

References

-

Kim, K. H., & Abdi, S. (2014).[1] Rediscovery of this compound for the treatment of neuropathic pain.[4] The Korean Journal of Pain, 27(2), 103–111.[1] [Link]

-

Verleye, M., André, N., Heulard, I., & Gillardin, J. M. (2004).[1] this compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents.[1][8] Brain Research, 1013(2), 249–255.[1] [Link]

-

Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980).[1][10] this compound: a review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249–267.[1] [Link]

-

Novelli, A., Díaz-Trelles, R., Groppetti, A., & Fernández-Sánchez, M. T. (2005).[1] this compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels.[1][3][4] Amino Acids, 28(2), 183–191.[1] [Link]

-

Fuller, R. W., & Snoddy, H. D. (1993).[1] Evaluation of this compound as a monoamine uptake inhibitor in vivo in mice.[1][7][8][11] Neuropharmacology, 32(10), 995–999.[1] [Link]

Sources

- 1. Status Epilepticus Caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Spinal Dopaminergic Transmission in the Analgesic Effect of this compound on Rat Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of catecholamines and serotonin receptor subtypes in this compound-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rediscovery of this compound for the Treatment of Neuropathic Pain [epain.org]

- 11. Evaluation of this compound as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Nefopam’s Modulation of Glutamatergic Synaptic Transmission

[1]

Executive Summary

This compound (Fenazocine derivative) is a centrally acting, non-opioid analgesic often categorized by its monoaminergic profile (inhibition of serotonin, norepinephrine, and dopamine reuptake).[1] However, its efficacy in neuropathic pain and neuroprotection is critically driven by its modulation of glutamatergic transmission .

Unlike Ketamine or Memantine, this compound is not a direct NMDA receptor pore blocker. Instead, it acts as a "glutamatergic stabilizer" through a dual presynaptic and postsynaptic mechanism:

-

Presynaptic: Blockade of Voltage-Sensitive Sodium (VSSCs) and Calcium Channels (VGCCs), reducing the calcium-dependent exocytosis of glutamate.

-

Postsynaptic: Inhibition of downstream NMDA receptor signaling cascades (specifically cGMP formation) and modulation of calcium influx, without displacing pore-blocking ligands like MK-801.

This guide details these mechanisms, supported by experimental protocols and quantitative data.

Mechanistic Architecture

The "Indirect" NMDA Modulation Hypothesis

This compound’s interaction with the glutamatergic system is distinct. Radioligand binding studies reveal that this compound does not displace [3H]-MK-801 from the NMDA receptor channel, indicating it does not bind to the phencyclidine (PCP) site inside the pore.

Instead, this compound exerts functional inhibition of NMDA receptor-dependent neurotoxicity via:

-

Upstream Inhibition (Presynaptic): this compound inhibits tetrodotoxin-sensitive VSSCs and L-type VGCCs. This reduces the presynaptic depolarization required for the fusion of glutamate-containing vesicles.

-

Downstream Dampening (Postsynaptic): Even when glutamate binds, this compound inhibits the intracellular rise of cGMP (cyclic guanosine monophosphate), a key secondary messenger in NMDA receptor-mediated excitotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of this compound within the glutamatergic synapse.

Caption: this compound blocks presynaptic Na+/Ca2+ channels to reduce glutamate release and dampens postsynaptic cGMP signaling.[2][3][4][5]

Quantitative Data Profile

The following table summarizes key quantitative metrics regarding this compound’s interaction with glutamatergic and associated ionic pathways.

| Target / Pathway | Metric | Value | Experimental Context |

| NMDA Neurotoxicity | IC50 (Protection) | ~47 µM | Protection against BayK8644-induced toxicity in cerebellar neurons [1][2]. |

| NMDA Neurotoxicity | Max Effect | 100 µM | 100% neuroprotection observed at this concentration [1].[6] |

| Intracellular Ca2+ | Inhibition | 73% Reduction | Reduction in BayK8644-induced Ca2+ spike at 100 µM [1].[6] |

| cGMP Formation | Inhibition | >90% | At 100 µM, following NMDA receptor activation [1]. |

| VSSC Binding | Displacement | Micromolar | Displacement of [3H]-batrachotoxinin (Na+ channel agonist) [3]. |

| MK-801 Binding | Ki / IC50 | No Affinity | Failed to displace [3H]-MK-801 up to 100 µM [2]. |

Experimental Protocols for Validation

To validate this compound's effect on glutamatergic transmission, two primary workflows are recommended: Whole-Cell Patch Clamp (for functional current analysis) and Neurotoxicity/cGMP Assays (for downstream signaling).

Protocol A: Whole-Cell Patch Clamp in Spinal Dorsal Horn Neurons

Objective: To measure the reduction in excitatory postsynaptic currents (EPSCs) driven by glutamate.

-

Slice Preparation:

-

Deeply anesthetize male Sprague-Dawley rats (4–6 weeks).

-

Perform laminectomy and remove the lumbar spinal cord into ice-cold sucrose-based aCSF (artificial cerebrospinal fluid) to prevent excitotoxicity during cutting.

-

Cut transverse slices (400–500 µm) using a vibrating microtome.

-

Incubate at 32°C for 1 hour in oxygenated Krebs solution.

-

-

Recording Setup:

-

Transfer slice to a recording chamber perfused with Krebs solution (2–3 mL/min) at room temperature.

-

Target Substantia Gelatinosa (Lamina II) neurons using IR-DIC microscopy.

-

Pipette Solution: K-gluconate based (135 mM) with EGTA (5 mM) and Mg-ATP (5 mM).[7] Resistance: 3–5 MΩ.

-

-

Electrophysiology:

-

Establish Whole-Cell Configuration (Series resistance < 20 MΩ).

-

Voltage-clamp neurons at -70 mV .[7]

-

Stimulation: Stimulate dorsal root entry zone (Aδ/C fibers) to evoke EPSCs.

-

Drug Application: Perfuse this compound (10–100 µM) for 5 minutes.

-

-

Analysis:

-

Measure the amplitude and frequency of spontaneous EPSCs (sEPSCs) and evoked EPSCs (eEPSCs).

-

Expected Result: A reduction in sEPSC frequency (presynaptic effect) and potentially amplitude, without complete abolition of the current.

-

Protocol B: NMDA-Dependent cGMP Formation Assay

Objective: To verify downstream inhibition of NMDA signaling independent of pore blockade.

-

Cell Culture: Prepare primary cultures of cerebellar granule neurons (rat) and maintain for 8–10 days in vitro (DIV).

-

Pre-incubation:

-

Wash cells with Locke’s buffer (Mg2+-free to allow NMDA receptor activation).

-

Incubate with This compound (10–100 µM) or vehicle for 15 minutes.

-

-

Agonist Challenge:

-

Stimulate with Glutamate (100 µM) + Glycine (10 µM) or BayK8644 (L-type Ca2+ agonist) for 5 minutes.

-

Note: BayK8644 triggers massive glutamate release in this preparation.

-

-

Extraction & Quantification:

-

Terminate reaction with ice-cold HCl (0.1 N).

-

Measure intracellular cGMP using a radioimmunoassay (RIA) or ELISA kit.

-

-

Validation:

-

Compare results against MK-801 (positive control).

-

Expected Result: this compound will dose-dependently reduce cGMP levels similar to MK-801, despite lacking binding affinity for the pore.

-

Workflow Visualization

Caption: Parallel workflows for validating electrical (sEPSC) and chemical (cGMP) modulation by this compound.

References

-

This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity. Novelli, A. et al. (2005). Amino Acids. [Link] Key Finding: Establishes the IC50 (~47 µM) for neuroprotection and reduction of cGMP without direct NMDA binding.

-

This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity. Fernández-Sánchez, M.T. et al. (2002). Amino Acids. [Link] Key Finding: Confirms this compound fails to displace MK-801, distinguishing its mechanism from direct channel blockers.[3]

-

This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Verleye, M. et al. (2004).[8] Brain Research. [Link] Key Finding: Demonstrates presynaptic inhibition of glutamate release via VSSC blockade.

-

Effects of this compound on the spinal nociceptive processes: a c-Fos protein study in the rat. Damien, C. et al. (2010). Journal of Pain. [Link] Key Finding: Validates the reduction of spinal dorsal horn activation (c-Fos) in response to noxious stimuli.

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Activation of Rat Spinal Dorsal Horn Neurons by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

The In-Vitro Pharmacology of Nefopam: A Technical Guide to its Receptor Binding Profile

This guide provides an in-depth exploration of the in-vitro receptor binding profile of Nefopam, a centrally-acting, non-opioid analgesic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the multifaceted mechanism of action of this unique compound. We will delve into the causality behind experimental designs and present actionable protocols for the in-vitro characterization of this compound and similar molecules.

Introduction: Beyond the Opioid Paradigm

This compound occupies a distinct position in the landscape of analgesics. While its clinical efficacy is well-documented, a comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic use and guiding the development of novel, non-opioid pain therapies. Unlike traditional opioids, this compound's analgesic properties are not mediated by opioid receptors[1]. Instead, its mechanism is primarily attributed to the inhibition of monoamine reuptake and the modulation of key ion channels involved in nociceptive signaling[2][3]. This guide will systematically dissect these interactions through the lens of in-vitro pharmacology.

Section 1: Monoamine Reuptake Inhibition - The Core Mechanism

A cornerstone of this compound's analgesic action is its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[2]. This inhibition increases the synaptic availability of these neurotransmitters, which play a crucial role in descending inhibitory pain pathways.

Binding Affinity at Monoamine Transporters

In-vitro binding assays are fundamental to quantifying the interaction of a ligand with its target. For this compound, these studies have revealed a distinct profile of affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

| Target | Binding Affinity (nM) | Reference |

| Norepinephrine Transporter (NET) | 33 | [4] |

| Serotonin Transporter (SERT) | 29 | [4] |

| Dopamine Transporter (DAT) | 531 | [4] |

Table 1: Experimentally confirmed binding profile of this compound at monoamine transporters.[4]

The nanomolar affinity for both NET and SERT underscores the potent dual-inhibitory action of this compound, a characteristic shared with some classes of antidepressant medications known to have analgesic properties. The comparatively lower affinity for DAT suggests a lesser, though still potentially relevant, dopaminergic component to its action. It is noteworthy that the (+)-enantiomer of this compound is substantially more potent than the (-)-enantiomer in in-vitro binding assays[4][5].

Functional Assessment: Neurotransmitter Uptake Assays

While binding assays quantify affinity, neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of monoamines into cells. These assays typically utilize cultured cell lines expressing the transporter of interest or synaptosomal preparations.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

-

Cell Culture: Maintain HEK293 cells stably transfected with human SERT, NET, or DAT in appropriate culture medium.

-

Plating: Seed cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with the this compound dilutions for a defined period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake. This timing is critical and should be within the linear range of uptake.

-

Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Section 2: Modulation of Voltage-Gated Ion Channels

Beyond its effects on monoamine transporters, this compound also interacts with voltage-gated sodium (Nav) and calcium (Cav) channels, which are critical for the initiation and propagation of action potentials in nociceptive pathways[2].

Inhibition of Voltage-Gated Sodium Channels

Blockade of Nav channels by this compound reduces neuronal excitability, thereby dampening the transmission of pain signals. In-vitro studies have demonstrated that this compound can displace the binding of specific ligands to Nav channels and inhibit sodium influx[6].

Blockade of Voltage-Gated Calcium Channels

This compound has been shown to inhibit voltage-gated calcium channels, which leads to a reduction in neurotransmitter release from presynaptic terminals[2]. Specifically, it has been demonstrated to inhibit L-type voltage-sensitive calcium channels, preventing NMDA-mediated excitotoxicity[7]. This action contributes to its antihyperalgesic effects. One study found that 47 µM of this compound provided 50% protection against NMDA-mediated excitotoxicity, with full protection at 100 µM, which was associated with a 73% reduction in the induced increase in intracellular calcium concentration[7].

Functional Assessment: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of a compound on ion channel function. The whole-cell configuration allows for the measurement of macroscopic currents through the entire cell membrane, providing a direct assessment of ion channel inhibition.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

-

Cell Preparation: Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines stably expressing the desired Nav or Cav subtype.

-

Solution Preparation: Prepare an external solution (e.g., Tyrode's solution) and an internal solution for the patch pipette with appropriate ionic compositions to isolate the current of interest (e.g., using specific ion channel blockers for other channels).

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-Clamp Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Nav or Cav currents.

-

Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing varying concentrations of this compound onto the cell.

-

Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Section 3: Interactions with Other Receptor Systems

While the primary mechanisms of this compound are well-established, in-vitro studies have also explored its interactions with other receptor systems, which may contribute to its overall pharmacological profile and side effects.

Glutamatergic System and NMDA Receptors

This compound's modulation of the glutamatergic system appears to be indirect. Studies have shown that this compound does not directly bind to the NMDA receptor at the MK-801 binding site[8][9]. However, by inhibiting voltage-gated sodium and calcium channels, it can reduce the presynaptic release of glutamate, thereby indirectly modulating glutamatergic transmission[6]. This indirect antagonism of NMDA receptor activation likely contributes to its effectiveness in certain pain states, particularly those with a neuropathic component[3].

Serotonin and Adrenergic Receptors

In addition to its effects on monoamine transporters, this compound also exhibits binding affinity for several serotonin and adrenergic receptor subtypes.

| Target | Binding Affinity (IC50, µM) | Reference |

| 5-HT2C Receptor | 1.4 | [10] |

| 5-HT2A Receptor | 5.1 | [10] |

| α1-Adrenergic Receptor | 15.0 | [10] |

| 5-HT3 Receptor | 22.3 | [10] |

| 5-HT1B Receptor | 41.7 | [10] |

| 5-HT1A Receptor | 64.9 | [10] |

| D1 Dopamine Receptor | 100 | [10] |

Table 2: In-vitro binding affinities of this compound for various G-protein coupled receptors.[10]

The micromolar affinities for these receptors suggest that direct receptor antagonism or agonism is a less prominent mechanism of action compared to monoamine reuptake inhibition and ion channel blockade. However, these interactions may contribute to the overall therapeutic and side-effect profile of the drug.

Anticholinergic Activity

This compound is known to have anticholinergic effects, which can contribute to both its analgesic properties and its side-effect profile[2]. However, detailed in-vitro binding studies to quantify its affinity for different muscarinic acetylcholine receptor subtypes are not as extensively reported in the readily available literature.

Section 4: Summary of In-Vitro Receptor Binding Profile and Mechanistic Insights

The in-vitro evidence paints a clear picture of this compound as a multi-target analgesic. Its primary mechanisms of action are the potent inhibition of serotonin and norepinephrine reuptake and the blockade of voltage-gated sodium and calcium channels. These actions synergistically reduce the transmission and processing of nociceptive signals in the central nervous system.

Caption: this compound's primary mechanisms of analgesic action.

Conclusion

This technical guide has provided a comprehensive overview of the in-vitro receptor binding profile of this compound, grounded in experimental evidence. By understanding its interactions with monoamine transporters, voltage-gated ion channels, and other receptor systems, researchers can better appreciate its unique pharmacological profile. The detailed protocols and workflows presented herein offer a practical framework for the continued investigation of this compound and the development of next-generation non-opioid analgesics. The multi-target nature of this compound highlights a promising strategy for achieving effective pain relief while mitigating the risks associated with traditional opioid therapies.

References

-

Girard, P., et al. (2007). Role of catecholamines and serotonin receptor subtypes in this compound-induced antinociception. Pharmacology Biochemistry and Behavior, 87(3), 359-368. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride? Patsnap Synapse. [Link]

-

Kim, K. H., & Abdi, S. (2014). Rediscovery of this compound for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 27(2), 103–111. [Link]

-

Trescot, A. M., et al. (2002). This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity. Amino Acids, 23(1-3), 253-256. [Link]

-

Heel, R. C., et al. (1980). This compound: a review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249-267. [Link]

-

Fernández-Sánchez, M. T., & Novelli, A. (2002). This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels. Amino Acids, 23(1-3), 247-252. [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]

-

Aymard, G., et al. (2003). This compound Enantiomers: Preclinical pharmacology/toxicology and Pharmacokinetic Characteristics in Healthy Subjects After Intravenous Administration. Journal of Clinical Pharmacology, 43(8), 849-858. [Link]

-

Verleye, M., et al. (2004). This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Brain Research, 1013(2), 249-255. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

University of Cambridge. (n.d.). patch-clamp-protocol-final.pdf. University of Cambridge. [Link]

-

Erdogan, M. A. (2023). Whole-cell patch-clamp recording and parameters. Journal of Cellular and Molecular Medicine, 27(8), 1083-1097. [Link]

-

Trescot, A. M., et al. (2002). This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotox. CORE. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Role of catecholamines and serotonin receptor subtypes in this compound-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation Blueprint: Nefopam for Neuropathic Pain

Executive Summary

Nefopam (Fenazocine derivative) represents a distinct class of centrally acting, non-opioid analgesics.[1][2][3][4][5][6][7] Unlike NSAIDs or pure opioids, this compound operates via a dual-tier mechanism : the simultaneous inhibition of monoamine reuptake (serotonin, norepinephrine, dopamine) and the modulation of voltage-gated ion channels (sodium and calcium).[1][2]

This technical guide outlines a rigorous preclinical evaluation framework for this compound in the context of neuropathic pain. It addresses the translational gap by standardizing model selection, experimental workflows, and data interpretation, specifically highlighting its synergistic potential with gabapentinoids and opioids.

Mechanistic Architecture

This compound’s efficacy in neuropathic pain stems from its ability to dampen central sensitization—a hallmark of neuropathy—through two synergistic pathways:

-

Descending Inhibitory Pathway Enhancement: By inhibiting the reuptake of 5-HT and NE, this compound strengthens the descending inhibitory signals from the brainstem to the spinal dorsal horn.

-

Presynaptic Excitability Blockade: this compound antagonizes voltage-sensitive sodium channels (VSSCs) and voltage-sensitive calcium channels (VSCCs) on presynaptic nociceptors, reducing the release of excitatory neurotransmitters like glutamate and Substance P.

Visualization: Synaptic Mechanism of Action

Figure 1: Dual-mechanism action of this compound inhibiting excitatory transmission while enhancing descending inhibition.

Preclinical Model Selection

To ensure translational validity, the evaluation must utilize models that mimic the etiology of human neuropathic pain.

| Model | Pathology | Relevance to this compound |

| Chronic Constriction Injury (CCI) | Peripheral nerve inflammation and constriction.[8] | High. Mimics entrapment neuropathies. This compound shows robust efficacy here due to its anti-inflammatory and central desensitizing effects. |

| Spinal Nerve Ligation (SNL) | Direct spinal nerve damage (L5/L6).[9] | High. Produces stable, long-lasting allodynia. Ideal for testing the "central" component of this compound's analgesia.[4] |

| Chemotherapy-Induced (CIPN) | Paclitaxel/Oxaliplatin-induced axonopathy. | Moderate. Useful for testing mitochondrial protection and ion channel modulation specifically. |

Core Experimental Protocol: Chronic Constriction Injury (CCI)

This protocol describes the validation of this compound in a rat CCI model.[10]

Surgical Workflow (Day 0)

Causality: Loose ligation creates intraneural edema and ischemia, triggering Wallerian degeneration and thermal hyperalgesia.

-

Anesthesia: Induce with 3-4% isoflurane; maintain at 2%.

-

Exposure: Incise skin at the mid-thigh level; separate biceps femoris muscles to expose the sciatic nerve.[11]

-

Ligation: Place 4 loose ligatures (4-0 chromic gut) around the nerve with 1mm spacing. Critical: Ligatures must barely constrict the nerve to preserve epineural circulation.

-

Closure: Suture muscle (silk 4-0) and skin (staples).

Behavioral Assessment (Von Frey & Hargreaves)

Trustworthiness: Use blinded observers to prevent bias.

-

Mechanical Allodynia (Von Frey): Apply calibrated filaments to the plantar surface. Determine the 50% withdrawal threshold using the Up-Down method.

-

Thermal Hyperalgesia (Hargreaves): Focus a radiant heat source on the paw. Measure latency to withdrawal. Cut-off: 20s to prevent tissue damage.

Experimental Timeline Visualization

Figure 2: Chronological workflow for CCI efficacy assessment ensuring stable neuropathy prior to drug administration.

Pharmacological Evaluation & Synergy

This compound is rarely used as a monotherapy in severe neuropathy. The critical value proposition lies in its opioid-sparing and gabapentinoid-enhancing effects.

Isobolographic Analysis (Synergy Assessment)

To scientifically validate synergy between this compound and Gabapentin:

-

Determine ED50: Calculate the median effective dose (ED50) for this compound alone and Gabapentin alone using dose-response curves.

-

Fixed Ratio Dosing: Administer combinations at fixed ratios (e.g., 1:1 of their respective ED50s).

-

Plotting:

-

Draw the Line of Additivity connecting the ED50 of Drug A and Drug B.

-

Plot the experimental ED50 of the combination.

-

Interpretation: If the experimental point falls below the line, the interaction is synergistic.

-

Data Summary: Efficacy across Modalities

| Treatment Group | Dose (Rat) | Mechanical Allodynia (Change in Threshold) | Thermal Hyperalgesia (Change in Latency) | Key Finding |

| Vehicle | - | No Change | No Change | Progressive hyperalgesia observed. |

| This compound | 10 mg/kg | +20-30% | +15% | Mild efficacy; transient. |

| This compound | 30 mg/kg | +60-80% | +50-60% | Significant efficacy. Comparable to Gabapentin (50mg/kg). |

| This compound + Morphine | 10 mg + 1 mg | +90% | +85% | Strong Synergy. Allows 50% reduction in morphine dose. |

Translational Challenges & Safety

While preclinical data is robust, translation requires attention to:

-

Therapeutic Window: In rats, convulsant activity appears at >60 mg/kg. The therapeutic index is narrow compared to Gabapentin but wider than TCA antidepressants.

-

PK/PD Differences: Rodents metabolize this compound faster; frequent dosing (BID/TID) or osmotic pumps are required for chronic studies.

References

-

Kim, K. H., & Abdi, S. (2014). Rediscovery of this compound for the treatment of neuropathic pain.[4][12][13] Korean Journal of Pain, 27(2), 103–111.[5] Link

-

Girard, P., et al. (2004). This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. European Journal of Pharmacology, 503(1-3), 63-71. Link

-

Dam, E., et al. (2024). The synergistic anti-nociceptive effects of this compound and gabapentinoids in inflammatory, osteoarthritis, and neuropathic pain mouse models.[14] European Journal of Pharmacology. Link

-

Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link

-

Ok, S. H., et al. (2016). This compound inhibits calcium influx and calcium-dependent signaling pathways in dorsal root ganglion neurons. Korean Journal of Anesthesiology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 8. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Enhancement of Antinociception by Co-administrations of this compound, Morphine, and Nimesulide in a Rat Model of Neuropathic Pain [epain.org]

- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 12. The Potential Role of Intrathecal this compound in the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - Indian Journal of Palliative Care [jpalliativecare.com]

- 14. The synergistic anti-nociceptive effects of this compound and gabapentinoids in inflammatory, osteoarthritis, and neuropathic pain mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticholinergic Properties of Nefopam: An In-depth Technical Guide for Preclinical Assessment

Abstract

Nefopam is a centrally-acting, non-opioid analgesic distinguished by its unique mechanism of inhibiting serotonin, norepinephrine, and dopamine reuptake.[1][2] While its efficacy in managing moderate to severe pain is established, its clinical side-effect profile—which includes tachycardia, nausea, confusion, and urinary retention—suggests potential interactions with the cholinergic system.[3][4][5][6] Indeed, this compound is recognized as having anticholinergic properties, scoring a 2 on the anticholinergic burden (ACB) scale.[4][7] This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically quantify the anticholinergic profile of this compound or its analogues. We present a tiered, logic-driven experimental workflow, from in vitro receptor affinity determination to in vivo functional validation, grounded in established pharmacological principles and methodologies.

Introduction: The Clinical Rationale for Investigation

The primary analgesic action of this compound is attributed to its modulation of descending monoaminergic pain pathways.[2][6][7] However, the observed adverse effects are not fully explained by this mechanism alone and overlap significantly with the effects of known antimuscarinic agents.[5][8] Anticholinergic activity can be a desirable therapeutic effect in some contexts, but it is often an undesirable off-target effect leading to a range of adverse events from dry mouth and blurred vision to severe confusion, hallucinations (particularly in the elderly), and urinary retention.[6][9] Therefore, a precise, quantitative understanding of a compound's interaction with muscarinic receptors is critical for a comprehensive safety and tolerability assessment. This guide outlines the essential experimental protocols required to dissect and define the anticholinergic liability of this compound.

The Muscarinic Cholinergic System: The Target of Inquiry

The neurotransmitter acetylcholine (ACh) acts on two receptor families: nicotinic and muscarinic. Anticholinergic agents, in the common pharmacological sense, are antagonists of the muscarinic acetylcholine receptors (mAChRs).[9] These G-protein coupled receptors are divided into five subtypes (M1-M5) with distinct tissue distributions and physiological roles, making subtype selectivity a key aspect of pharmacological profiling.

-

M1 Receptors: Found predominantly in the central nervous system (CNS) and salivary glands; involved in cognition and salivation.[10][11]

-

M2 Receptors: Primarily located in the heart, where they mediate a decrease in heart rate.

-

M3 Receptors: Widely expressed in smooth muscle (gastrointestinal tract, bladder, bronchi) and exocrine glands, mediating contraction and secretion.[10][11]

-

M4 & M5 Receptors: Mainly located in the CNS, with roles in regulating neurotransmitter release.

The following diagram illustrates the fundamental mechanism of muscarinic receptor activation and the point of intervention for an antagonist drug.

Caption: Synaptic action of acetylcholine and competitive antagonism by this compound at the muscarinic receptor.

A Tiered Experimental Strategy

A robust investigation into a compound's anticholinergic properties follows a logical progression from molecular interaction to physiological outcome. This tiered approach ensures that resources are used efficiently, with each stage informing the necessity of the next.

Caption: Hierarchical workflow for the systematic assessment of anticholinergic properties.

PART 1: CORE DIRECTIVE (Autonomy):

This guide is structured to mirror a logical scientific investigation. We begin with the clinical observation that raises the pharmacological question (Section 1), establish the biological context (Section 2), and then present a tiered experimental plan (Section 3). Each experimental tier is then detailed with its own rationale, a complete step-by-step protocol, and clear instructions for data presentation and interpretation (Sections 4, 5, and 6). This structure moves from the foundational molecular interaction to the whole-organism physiological consequence, providing a complete picture of the compound's anticholinergic profile.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Tier 1: Muscarinic Receptor Binding Affinity Assays

Expertise & Experience (The "Why"): The first and most fundamental question is whether this compound physically interacts with muscarinic receptors. A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[12][13] By testing against a panel of all five human muscarinic receptor subtypes, we can determine not only if this compound binds, but also if it exhibits any selectivity. This is a self-validating system because the experiment includes a positive control (a known high-affinity antagonist like atropine) and measures displacement of a specific radioligand, ensuring the observed effect is due to direct competition at the binding site.

Protocol: Competitive Radioligand Binding Assay

-

Receptor Source: Obtain membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing each of the five human muscarinic receptor subtypes (M1-M5).

-

Radioligand: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).[14]

-

Competition Curve Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

-

Controls:

-

Total Binding: Wells containing membranes and [³H]-NMS only.

-

Non-specific Binding: Wells containing membranes, [³H]-NMS, and a high concentration of a known antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.[14]

-

Positive Control: Run a parallel competition curve with atropine.

-

-

Incubation: Incubate the plate for a sufficient duration to reach equilibrium (e.g., 2.5 hours at 30°C).[14]

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filter mats (e.g., using a Brandel cell harvester).[14] Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Data Presentation & Interpretation

Summarize the affinity data in a clear table. A Ki value below 1 µM is generally considered significant enough to warrant further functional testing.

| Receptor Subtype | This compound Ki (nM) | Atropine Ki (nM) (Reference) |

| M1 | Experimental Value | ~1-2 |

| M2 | Experimental Value | ~1-2 |

| M3 | Experimental Value | ~1-2 |

| M4 | Experimental Value | ~1-2 |

| M5 | Experimental Value | ~1-2 |

Tier 2: Ex Vivo Functional Antagonism Assay

Expertise & Experience (The "Why"): Demonstrating that a compound binds to a receptor is not sufficient; it must also be shown to inhibit the receptor's function. The isolated guinea pig ileum is a classic, robust preparation rich in M3 muscarinic receptors.[15][16][17] When stimulated by a cholinergic agonist like acetylcholine, the smooth muscle contracts. A functional antagonist will inhibit this contraction. By measuring the rightward shift of the agonist's concentration-response curve in the presence of the antagonist, we can calculate the pA₂, a measure of antagonist potency that is independent of the agonist used. This provides a functional confirmation of the binding data.

Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.

-

Mounting: Suspend each segment in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) at 37°C.[15] Attach one end to a fixed point and the other to an isometric force transducer.

-

Equilibration: Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for acetylcholine (ACh). Add increasing concentrations of ACh to the bath, allowing the contraction to plateau at each step before adding the next concentration.

-

Antagonist Incubation: After washing the tissue until it returns to baseline, add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

-

Test Agonist Curve: In the continued presence of this compound, repeat the cumulative ACh concentration-response curve.

-

Repeat: Repeat steps 5 and 6 with at least two other concentrations of this compound.

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum ACh response) against the log concentration of ACh for each condition (control and each concentration of this compound).

-

A competitive antagonist will cause a parallel rightward shift in the curve without reducing the maximum response.

-

Calculate the dose ratio (r) for each antagonist concentration: r = EC₅₀ (in presence of antagonist) / EC₅₀ (control) .

-

Construct a Schild plot: log(r-1) on the y-axis vs. log[Antagonist Concentration] on the x-axis. The x-intercept of the linear regression line is the pA₂.

-

Data Presentation & Interpretation

A Schild plot slope not significantly different from 1 is indicative of competitive antagonism. A pA₂ value provides a direct measure of functional potency.

| Compound | pA₂ Value | Schild Plot Slope |

| This compound | Experimental Value | Experimental Value |

| Atropine (Control) | ~8.5 - 9.0 | ~1.0 |

Tier 3: In Vivo Model of Anticholinergic Activity

Expertise & Experience (The "Why"): In vitro and ex vivo assays are essential, but they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion). An in vivo model is required to confirm that the anticholinergic activity is expressed in a whole organism. Inhibition of saliva secretion (hyposalivation or dry mouth) is a hallmark peripheral anticholinergic effect, primarily mediated by M1 and M3 receptors.[11][18][19] The mouse sialometry model is a straightforward and reproducible way to quantify this effect. We use a cholinergic agonist (pilocarpine) to induce a robust secretory response, which allows for a clear window to observe inhibition by an antagonist like this compound.

Protocol: Pilocarpine-Induced Sialometry in Mice

-

Animal Acclimation: Acclimate male mice to the experimental conditions to minimize stress-induced effects on salivation.

-

Drug Administration: Administer this compound (at various doses) or vehicle control via an appropriate route (e.g., intraperitoneal injection). A positive control group should receive atropine.

-

Pre-treatment Interval: Allow sufficient time for the drug to be absorbed and distributed (e.g., 30 minutes).

-

Salivation Induction: Administer a subcutaneous injection of the muscarinic agonist pilocarpine (e.g., 1 mg/kg) to all animals to stimulate salivation.[20]

-

Saliva Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the mouths of the mice for a fixed period (e.g., 15 minutes).

-

Measurement: Remove and immediately re-weigh the cotton balls. The change in weight is equal to the volume of saliva secreted (assuming a density of 1 g/mL).

-

Data Analysis: Compare the mean saliva production in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Data Presentation & Interpretation

A dose-dependent and statistically significant reduction in saliva production in the this compound-treated groups compared to the vehicle control confirms in vivo peripheral anticholinergic activity.

| Treatment Group (Dose) | N | Mean Saliva Production (mg ± SEM) | % Inhibition vs. Vehicle |

| Vehicle | 10 | Experimental Value | 0% |

| Atropine (1 mg/kg) | 10 | Experimental Value | Calculated Value |

| This compound (Dose 1) | 10 | Experimental Value | Calculated Value |

| This compound (Dose 2) | 10 | Experimental Value | Calculated Value |

| This compound (Dose 3) | 10 | Experimental Value | Calculated Value |

Synthesis and Conclusion

The systematic application of this three-tiered approach provides a comprehensive pharmacological dossier on the anticholinergic properties of this compound. By quantifying its binding affinity at all five muscarinic receptor subtypes, confirming its functional antagonism at a key peripheral receptor (M3), and demonstrating a consequential physiological effect in vivo, a complete, evidence-based profile can be constructed. This data is indispensable for understanding this compound's clinical side-effect profile, predicting potential drug-drug interactions (e.g., with other anticholinergic medications), and guiding the development of new chemical entities with improved selectivity and safety profiles.

References

-

Barnsley APC. (n.d.). Barnsley APC Position Statement on this compound. BEST. Retrieved from [Link]

-

Cheshire and Merseyside ICB. (2025, April 10). This compound New Medicine Assessment. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Anticholinergic. Wikipedia. Retrieved from [Link]

-

Villa, A., et al. (2021). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral Diseases. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). This compound. Wikipedia. Retrieved from [Link]

-

Mimoz, O., et al. (2010). Analgesic efficacy and haemodynamic effects of this compound in critically ill patients. British Journal of Anaesthesia, 106(2), 258-264. Retrieved from [Link]

-

South West Yorkshire Area Prescribing Committee. (2017, November 8). Medicines Safety Bulletin: this compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 12). What are the side effects of this compound Hydrochloride? Retrieved from [Link]

-

Tan, E. C., et al. (2023). Anticholinergic burden of medications is associated with dry mouth and reflected in minor labial gland secretion. Archives of Oral Biology, 156, 105824. Retrieved from [Link]

-

Eltze, M. (1987). In vitro and in vivo activities of anticholinergics on the cholinoceptors of the cardiac pacemaker cells. Arzneimittel-Forschung, 37(3), 293-298. Retrieved from [Link]

-

Specialist Pharmacy Service - NHS. (2024, January 5). Use of this compound for chronic pain. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]

-

Kim, K. H., et al. (2015). Rediscovery of this compound for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 28(1), 3-10. Retrieved from [Link]

-

Boyd, M., et al. (2015). A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems. PLoS One, 10(3), e0118786. Retrieved from [Link]

-

Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069-1079. Retrieved from [Link]

-

Derbyshire Medicines Management. (n.d.). This compound position statement. Retrieved from [Link]

-

Bendayan, E., et al. (2024). Challenges in differentiating chronic inducible urticaria from chronic spontaneous urticaria: A narrative review of the literature. Journal of Inflammation Research, 17, 103-115. Retrieved from [Link]

-

Sugiya, H. (2020). Sialorrhea Successfully Treated by the Combined Use of Selective M1 and M3 Muscarinic Acetylcholine Receptor Antagonists. Case Reports in Dentistry, 2020, 8899882. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

-

Gautam, D., et al. (2004). Cholinergic Stimulation of Salivary Secretion Studied with M1 and M3 Muscarinic Receptor Single- and Double-Knockout Mice. Molecular Pharmacology, 66(2), 260-267. Retrieved from [Link]

-

Yeoh, P. N., et al. (n.d.). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. International Medical University. Retrieved from [Link]

-

May, L. T., et al. (2007). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Chemical Information and Modeling, 47(4), 1546-1556. Retrieved from [Link]

-

Lüllmann, H., & Ziegler, A. (1973). Desensitization to the anticholinergic effects of atropine on isolated guinea pig ileum. Naunyn-Schmiedeberg's Archives of Pharmacology, 280(2), 169-180. Retrieved from [Link]

-

Villa, A., et al. (2021). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral Diseases, 28(4), 1-10. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

-

Norecopa. (2021, April 6). Guinea Pig Ileum. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Evaluation and Comparison Study of Acetylcholine and Histamine on Isolated Chick, Rat, Guinea pig and Rabbit Ileum.... Retrieved from [Link]

-

Broad, L. M., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]

- 4. wyicsapc.co.uk [wyicsapc.co.uk]

- 5. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Use of this compound for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]

- 9. Anticholinergic - Wikipedia [en.wikipedia.org]

- 10. Sialorrhea Successfully Treated by the Combined Use of Selective M1 and M3 Muscarinic Acetylcholine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticholinergic medication: Related dry mouth and effects on the salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 16. Guinea Pig Ileum [norecopa.no]

- 17. rjptonline.org [rjptonline.org]

- 18. Anticholinergic medication: Related dry mouth and effects on the salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticholinergic burden of medications is associated with dry mouth and reflected in minor labial gland secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Science of Nefopam's Influence on Thermoregulation

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of pharmacotherapeutics, few molecules present as unique a profile in thermoregulation as Nefopam. This guide is designed to move beyond a superficial overview, providing a deep, mechanistic, and practical understanding of this compound's interaction with the body's thermal homeostasis. We will dissect not just what this compound does, but how and why it exerts its specific effects, particularly its remarkable ability to selectively modulate shivering. The experimental protocols detailed herein are not merely instructional but are presented with an emphasis on the scientific rationale underpinning each step, reflecting a commitment to robust and reproducible research.

The Molecular Identity and Core Pharmacology of this compound

This compound, a benzoxazocine derivative, occupies a distinct pharmacological space. It is a centrally acting, non-opioid, non-steroidal analgesic[1]. Its primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake, placing it in a similar functional class to tricyclic antidepressants, though it is not used for this indication[2][3][4][5]. This triple reuptake inhibition is fundamental to both its analgesic and thermoregulatory properties[1].

Beyond its influence on monoaminergic systems, this compound also functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[2][5]. This dual mechanism contributes to its efficacy in managing both nociceptive and neuropathic pain[1]. It is crucial for the researcher to appreciate this multifaceted pharmacology, as it provides the basis for its complex and nuanced effects on the central nervous system, including the intricate pathways governing thermoregulation.

The Central Thesis: this compound's Unique Thermoregulatory Signature

The thermoregulatory system is a complex interplay of afferent signaling and efferent responses, orchestrated primarily by the hypothalamus. The key efferent responses to cold stress are vasoconstriction (to conserve heat) and shivering (to generate heat), while the primary response to heat stress is sweating (to dissipate heat). Most centrally acting drugs that affect thermoregulation, such as general anesthetics and opioids, tend to non-selectively suppress all these responses, leading to a broad impairment of thermal control[2].

This compound distinguishes itself by its highly specific action on shivering. Clinical research has consistently demonstrated that this compound significantly reduces the core body temperature threshold for initiating shivering, without a corresponding significant effect on the thresholds for vasoconstriction or sweating[2][6][7]. This selective anti-shivering effect is the cornerstone of its clinical utility in preventing and treating postoperative shivering and is a focal point of ongoing research[1][2][7]. Furthermore, this compound has been shown to reduce the gain of the shivering response, meaning that for a given drop in core body temperature below the shivering threshold, the intensity of the shivering is diminished[8].

A Mechanistic Exploration of the Anti-Shivering Effect

The precise mechanisms underlying this compound's selective anti-shivering action are not fully elucidated but are thought to be a convergence of its pharmacological activities.

-

Monoaminergic Modulation: The inhibition of serotonin and norepinephrine reuptake in key thermoregulatory centers, such as the hypothalamus and pons, is believed to play a significant role[2]. Monoamines are deeply involved in modulating the set-point for thermoregulatory responses, and an increase in their synaptic availability can promote hypothermia[2].

-

NMDA Receptor Antagonism: The antagonism of NMDA receptors may also contribute to the anti-shivering effect, as other NMDA antagonists like ketamine have been shown to inhibit postoperative shivering[2].

-

Role of α2-Adrenoceptors: Preclinical studies in mice have indicated a crucial role for the α2A-adrenoceptor subtype in this compound's thermoregulatory effects. In knockout mice lacking this receptor, the thermoregulatory effects of this compound were absent, suggesting a direct or indirect interaction with this receptor is necessary for its anti-shivering action[9].

The following diagram illustrates the putative signaling pathways involved in this compound's impact on thermoregulation.

Caption: Putative signaling pathways of this compound's thermoregulatory effects.

Quantitative Analysis of this compound's Thermoregulatory Effects

The following table summarizes the key quantitative findings from clinical studies on this compound's impact on thermoregulatory thresholds.

| Parameter | Control (Placebo) | This compound (Low Dose) | This compound (High Dose) | Key Finding | Source |

| Shivering Threshold (°C) | 35.6 ± 0.2 | 35.2 ± 0.3 | 34.9 ± 0.5 | Significant Reduction | [8] |

| Gain of Shivering (mL O₂/min/°C) | 597 ± 235 | 438 ± 178 | 301 ± 134 | Significant Reduction | [8] |

| Vasoconstriction Threshold (°C) | Not Significantly Different | Not Significantly Different | Not Significantly Different | No Significant Change | [2] |

| Sweating Threshold (°C) | Not Significantly Different | Not Significantly Different | Not Significantly Different | No Significant Change | [2] |

Experimental Protocols for Investigating this compound's Thermoregulatory Properties

The following protocols are synthesized from established methodologies in the field and are designed to be self-validating.

In Vivo Rodent Model for Assessing Thermoregulatory Responses

This protocol provides a framework for evaluating the effects of this compound on core body temperature and shivering in a rodent model.

4.1.1 Objective: To determine the effect of this compound on the thermoregulatory threshold for non-shivering thermogenesis in mice.

4.1.2 Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Implantable temperature transponders or a rectal probe[10][11]

-

Plexiglas metabolic chambers

-

Gas analyzer for CO₂ and O₂

-

Cooling system for the chambers

4.1.3 Step-by-Step Methodology:

-

Animal Acclimatization: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

-

Temperature Monitoring Device Implantation (if applicable): For continuous and stress-free core body temperature measurement, surgically implant temperature transponders in the peritoneal cavity under anesthesia at least one week before the experiment to allow for full recovery[10].

-

Experimental Groups: Randomly assign mice to the following groups (n=8-10 per group):

-

Vehicle control (sterile saline)

-

This compound (low dose, e.g., 10 mg/kg)

-

This compound (high dose, e.g., 25 mg/kg)

-

-

Drug Administration: Administer this compound or saline via intraperitoneal (i.p.) injection.

-

Thermoregulatory Challenge:

-

Place each mouse in a metabolic chamber immediately after injection.

-

Allow for a 30-minute habituation period at room temperature.

-

Initiate a gradual whole-body cooling protocol by reducing the ambient temperature of the chamber. A rate of 0.1°C/minute is recommended to avoid rapid cold shock.

-

-

Data Acquisition:

-

Continuously record core body temperature.

-

Continuously measure the concentration of expired CO₂ and O₂ to calculate the respiratory exchange ratio (RER) and heat production. The onset of non-shivering thermogenesis is identified as a significant and sustained increase in heat production.

-

-

Data Analysis:

-

Determine the core body temperature at which the onset of non-shivering thermogenesis occurs for each mouse. This is the thermoregulatory threshold.

-

Compare the thermoregulatory thresholds between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

4.1.4 Experimental Workflow Diagram:

Caption: Workflow for in vivo rodent thermoregulation study.

Human Volunteer Model for Assessing Shivering Threshold

This protocol is based on studies that have successfully quantified the effects of this compound on thermoregulatory responses in humans[2][8].

4.2.1 Objective: To determine the effect of this compound on the core temperature thresholds for sweating, vasoconstriction, and shivering in healthy human volunteers.

4.2.2 Materials:

-

Healthy, non-smoking adult volunteers

-

Intravenous infusion pumps

-

This compound for injection

-

Sterile saline (0.9%)

-

Core temperature monitoring device (e.g., esophageal probe, tympanic membrane sensor)

-

Skin temperature sensors (at least 10 sites for mean skin temperature calculation)

-

Forced-air warming/cooling blankets

-

Metabolic cart for measuring oxygen consumption (to quantify shivering)

-

Forearm skin blood flow monitor (e.g., laser Doppler)

4.2.3 Step-by-Step Methodology:

-

Volunteer Screening and Consent: Recruit healthy volunteers who have provided informed consent. Exclude individuals with any contraindications to this compound.

-

Instrumentation:

-

Insert an intravenous catheter for drug/fluid administration.

-

Place the core temperature probe and skin temperature sensors.

-